molecular formula C13H15BrFNO2 B7936127 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid

1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid

Cat. No.: B7936127
M. Wt: 316.17 g/mol
InChI Key: GBTHSEDUMMXMRC-UHFFFAOYSA-N
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Description

1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid is a chemical compound that features a piperidine ring substituted with a 4-carboxylic acid group and a 4-bromo-3-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This is common in aromatic compounds and can involve halogen exchange or other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Bromo-3-chlorophenyl)methyl]piperidine-4-carboxylic acid
  • 1-[(4-Bromo-3-methylphenyl)methyl]piperidine-4-carboxylic acid
  • 1-[(4-Bromo-3-nitrophenyl)methyl]piperidine-4-carboxylic acid

Uniqueness

1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can influence the compound’s reactivity and interactions with other molecules, potentially leading to unique biological or chemical properties .

Properties

IUPAC Name

1-[(4-bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrFNO2/c14-11-2-1-9(7-12(11)15)8-16-5-3-10(4-6-16)13(17)18/h1-2,7,10H,3-6,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTHSEDUMMXMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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